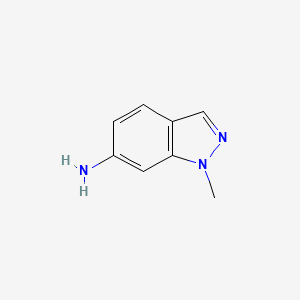

(S)-(+)-2-氧代-4-苯基-3-噁唑烷乙酸

描述

(S)-(+)-2-Oxo-4-phenyl-3-oxazolidineacetic acid is a chiral compound that is of interest in the field of synthetic organic chemistry due to its potential applications in the synthesis of polypeptides and other organic molecules. The compound features an oxazolidine ring, a common structural motif in various bioactive molecules and pharmaceuticals.

Synthesis Analysis

The synthesis of related oxazolidine derivatives has been reported in the literature. A four-step synthesis of 4(S)-oxazolidineacetic acid, 2-oxo benzyl ester, starting from L-Asp-OH, achieved an overall yield of 45%. This process was optimized by employing microwave irradiation and caesium carbonate as a base, which helped to avoid the formation of by-products . Another study reported the asymmetric synthesis of (4S,5S)-2-oxo-4-phenyloxazolidine-5-carboxylic acid through the stereoselective addition of phenylmagnesium bromide to an N-sulfinimine derived from (R)-glyceraldehyde acetonide . These methodologies highlight the advancements in the synthesis of oxazolidine derivatives, which could be applicable to the synthesis of (S)-(+)-2-Oxo-4-phenyl-3-oxazolidineacetic acid.

Molecular Structure Analysis

The molecular structure of oxazolidine derivatives is characterized by the presence of a three-membered oxazolidine ring. Conformational analysis using IR and 1H NMR of tetramers containing the oxazolidine motif has been conducted, providing insights into the solution behavior of these molecules . The stereochemistry of the oxazolidine ring is crucial for its reactivity and interaction with other molecules, which is why the synthesis of enantiomerically pure compounds, such as those reported in the studies, is significant .

Chemical Reactions Analysis

The oxazolidine ring in these compounds is a versatile moiety that can participate in various chemical reactions. The studies do not detail specific reactions for (S)-(+)-2-Oxo-4-phenyl-3-oxazolidineacetic acid, but the reported syntheses and structural analyses suggest that the oxazolidine ring can be manipulated through different synthetic routes to introduce various functional groups . This adaptability makes it a valuable building block in the synthesis of complex organic molecules.

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of (S)-(+)-2-Oxo-4-phenyl-3-oxazolidineacetic acid are not detailed in the provided papers, the properties of oxazolidine derivatives can generally be inferred. These compounds are likely to have distinct melting points, solubilities, and optical activities based on their chiral centers and functional groups. The conformational analysis using spectroscopic methods such as IR and 1H NMR provides information on the molecule's behavior in solution, which is important for understanding its reactivity and interactions with other molecules .

科学研究应用

-

Acetic Acid : Acetic acid is a commodity chemical with a global demand of approximately 15 million tons per year with several applications in the chemical and food industry. It is used in several industrial sectors such as chemical, pharmaceutical, textile, polymer and paints, food and beverages. More recently, acetic acid is reported to be used as an antimicrobial edible food coating agent.

-

Acetylsalicylic Acid (Aspirin) : Acetylsalicylic acid, or aspirin, is widely used as an analgesic (pain reliever), antipyretic (fever reducer), and anti-inflammatory agent. It is commonly used to alleviate mild to moderate pain, reduce fever, and relieve inflammation associated with conditions such as arthritis.

-

Ethyl Acetate : Ethyl acetate’s versatility is seen through its numerous applications in various industries. Its primary usage is as a solvent in paints, coatings, and adhesives due to its quick evaporation rate and its ability to dissolve a wide range of substances.

-

Acetic Acid in Cardiovascular Function : Acetic acid is a bioactive short-chain fatty acid produced in large quantities from ethanol metabolism. It generates oxidative stress, alters the function of pre-sympathetic neurons, and can potentially influence cardiovascular function in both humans and rodents after ethanol consumption .

-

Microbial Response to Acid Stress : Microorganisms encounter acid stress during multiple bioprocesses. They have developed a variety of resistance mechanisms. The damage caused by acidic environments is mitigated through the maintenance of pH homeostasis, cell membrane integrity and fluidity, metabolic regulation, and macromolecule repair .

安全和危害

未来方向

属性

IUPAC Name |

2-[(4S)-2-oxo-4-phenyl-1,3-oxazolidin-3-yl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO4/c13-10(14)6-12-9(7-16-11(12)15)8-4-2-1-3-5-8/h1-5,9H,6-7H2,(H,13,14)/t9-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUKMRNJLFMISMT-SECBINFHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(N(C(=O)O1)CC(=O)O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H](N(C(=O)O1)CC(=O)O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30357473 | |

| Record name | (S)-(+)-2-Oxo-4-phenyl-3-oxazolidineacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30357473 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-(+)-2-Oxo-4-phenyl-3-oxazolidineacetic acid | |

CAS RN |

99333-54-7 | |

| Record name | (S)-(+)-2-Oxo-4-phenyl-3-oxazolidineacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30357473 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(benzylideneamino)-3-[(4-fluorophenyl)methoxy]thiophene-2-carboxamide](/img/structure/B1300705.png)

![3-[(4-fluorophenyl)methoxy]-N-[(4-methylphenyl)methylideneamino]thiophene-2-carboxamide](/img/structure/B1300706.png)

![3-[(4-fluorobenzyl)oxy]-N'-[(E)-(3-methyl-2-thienyl)methylidene]-2-thiophenecarbohydrazide](/img/structure/B1300707.png)

![2-oxo-1-[(E)-3-phenyl-2-propenyl]-4-(2-thienyl)-1,2-dihydro-3-pyridinecarbonitrile](/img/structure/B1300720.png)